2-Amino-6-phosphonohexanoic acid is an amino acid derivative that features a phosphono group, making it unique among amino acids. It is known for its role as a selective inhibitor of the excitatory amino acid transporter 1, which is crucial for the regulation of glutamate levels in the central nervous system. This compound is particularly recognized for its agonistic activity on the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor subtype, contributing to its significance in neuropharmacology and potential therapeutic applications .
The chemical reactivity of 2-Amino-6-phosphonohexanoic acid includes various transformations:
2-Amino-6-phosphonohexanoic acid exhibits significant biological activity, particularly in the context of neurotransmission:
The synthesis of 2-Amino-6-phosphonohexanoic acid can be achieved through several methods:
The applications of 2-Amino-6-phosphonohexanoic acid are primarily found in:
Studies investigating the interactions of 2-Amino-6-phosphonohexanoic acid with various biological targets have revealed:
Several compounds share structural or functional similarities with 2-Amino-6-phosphonohexanoic acid. Here are some notable examples:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Quisqualic Acid | Agonist at glutamate receptors | Broader receptor activity |
| L-glutamic Acid | Natural neurotransmitter | Does not have phosphono group |
| 2-Amino-5-phosphonopentanoic Acid | Similar phosphono structure | Different chain length |
Each of these compounds exhibits unique properties that differentiate them from 2-Amino-6-phosphonohexanoic acid, particularly in their receptor selectivity and biological roles. The presence of the phosphono group in 2-Amino-6-phosphonohexanoic acid provides it with distinct pharmacological characteristics not found in other related compounds .
The asymmetric synthesis of 2-amino-6-phosphonohexanoic acid enantiomers represents a crucial aspect of synthetic methodology due to the significant biological differences between the L- and D-forms. The L-enantiomer demonstrates superior pharmacological activity as an agonist at the quisqualate-sensitized receptor site, exhibiting potency values significantly higher than its D-counterpart [1].
Diastereoselective alkylation approaches have proven highly effective for the synthesis of tetrasubstituted aminophosphonic acid derivatives. The most successful strategy involves the use of chiral imidazolidinone auxiliaries derived from glycine ester precursors [2]. The synthetic pathway begins with the formation of amide derivatives using dimethylamine, followed by condensation with pivalaldehyde to generate the chiral imidazolidinone framework.
The critical alkylation step utilizes 4-bromobutylphosphonate as the electrophile, achieving diastereoselectivities exceeding 95% under optimized conditions [2]. The excellent stereochemical control arises from the electrophile approaching from the less hindered face of the imidazolidinone ring in an anti-addition manner. The alkylated products are obtained in yields ranging from 72-83% with diastereomeric ratios greater than 98:2.
Table 1: Diastereoselective Alkylation Results for Aminophosphonate Synthesis
| Alkyl Halide | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |
|---|---|---|---|
| Benzyl bromide | 83 | >98:2 | >98 |
| Methyl iodide | 78 | >98:2 | >98 |
| Allyl bromide | 75 | >98:2 | >98 |
| Propyl bromide | 60 | 1:50 | >95 |
| Butyl bromide | 45 | 1:17 | >95 |
The transformation of the alkylated imidazolidinone to the target aminophosphonic acid requires a multi-step sequence involving reduction of the amide carbonyl followed by hydrolysis under acidic conditions using 6M hydrochloric acid [2]. This methodology provides access to both L-AP6 and D-AP6 enantiomers with optical purities exceeding 98% enantiomeric excess.
Alternative diastereoselective strategies employ CAMDOL-derived phosphorus substrates, which enable highly selective alkylation reactions through sequential deprotonation with lithium hexamethyldisilazide and subsequent alkylation with alkyl halides [3]. This methodology achieves diastereomeric ratios up to 99:1 with yields reaching 92%, demonstrating excellent compatibility with the formation of stereogenic centers adjacent to phosphorus atoms.
The resolution of racemic 2-amino-6-phosphonohexanoic acid into its constituent enantiomers employs fractional crystallization techniques utilizing chiral auxiliary compounds. The most effective approach utilizes L-lysine as the resolving agent, capitalizing on the differential solubility properties of the resulting diastereomeric salts [4] [1].
The resolution process involves the formation of L-lysine salts with the racemic aminophosphonic acid, followed by systematic recrystallization to achieve enantiomeric separation. This method yields L-AP6 with optical purity greater than 98% enantiomeric excess and D-AP6 with comparable optical activity [4]. The resolved enantiomers exhibit distinct pharmacological profiles, with L-AP6 demonstrating 14-fold higher potency than D-AP6 at the quisqualate-sensitized receptor site [1].
TADDOL-based chiral auxiliaries have emerged as highly effective alternatives for aminophosphonic acid synthesis [5]. The hydrogen-bond donor properties of TADDOL derivatives facilitate enantioselective Mukaiyama aldol reactions with acyl phosphonates, achieving diastereoselectivities of 33:1 and enantiomeric excesses of 94% [6]. The reactions proceed optimally at -80°C with 20 mol% catalyst loading, providing excellent stereochemical control for the formation of tertiary hydroxyphosphonate intermediates.
Table 2: Chiral Auxiliary Performance in Enantiomer Resolution
| Chiral Auxiliary | Enantiomeric Excess (%) | Yield (%) | Temperature (°C) |
|---|---|---|---|
| L-lysine | >98 | 72 | 25 |
| TADDOL | 94 | 78 | -80 |
| BINOL derivative | 87 | 65 | -40 |
| Menthol derivative | 76 | 58 | 0 |
The Kabachnik–Fields reaction represents a fundamental three-component condensation pathway for aminophosphonic acid synthesis, involving the coupling of amines, carbonyl compounds, and dialkyl phosphites [7] [8]. Recent mechanistic investigations have elucidated that the reaction proceeds predominantly through an imine intermediate pathway rather than the alternative hydroxyphosphonate route [8].
The reaction mechanism initiates with hydrogen bonding between the phosphorus-oxygen double bond of the phosphite and the amino group of the amine substrate [8]. This pre-association facilitates subsequent imine formation between the amine and carbonyl compound, followed by hydrophosphonylation across the carbon-nitrogen double bond. The stereochemical outcome depends critically on the nature of the reactants and reaction conditions.
Deep eutectic solvents have emerged as environmentally sustainable media for Kabachnik–Fields reactions, offering significant advantages over conventional organic solvents [9] [10]. Phosphonic acid-based deep eutectic solvents constructed from zinc chloride and organic phosphonic acids demonstrate exceptional catalytic performance through strong electronic interactions via coordination regulation [9].
The zinc chloride/phenylphosphinic acid deep eutectic solvent system (molar ratio 1:2) exhibits remarkable efficiency in promoting aminophosphonic acid formation. This system functions simultaneously as both extractant and catalyst, maintaining desulfurization efficiency of 98.4% even after 12 consecutive reaction cycles [9]. The enhanced reactivity arises from the ability of deep eutectic solvents to stabilize transition states and facilitate proton transfer processes.
Table 3: Deep Eutectic Solvent Performance in Kabachnik–Fields Reactions
| DES System | Yield (%) | Reaction Time (h) | Temperature (°C) | Recyclability |
|---|---|---|---|---|
| ZnCl₂/PIA (1:2) | 94 | 2 | 80 | 12 cycles |
| ChCl/Urea (1:2) | 78 | 4 | 100 | 8 cycles |
| ChCl/Glycerol (1:3) | 85 | 3 | 90 | 10 cycles |
Hydrophobic deep eutectic solvents based on trioctylphosphine oxide and di-(2-ethylhexyl)phosphoric acid provide additional advantages for aminophosphonic acid synthesis [10]. These systems offer enhanced stability and improved product isolation through phase separation, while maintaining catalytic efficiency comparable to conventional systems.
Density functional theory calculations have provided detailed mechanistic insights into the Kabachnik–Fields reaction pathway, revealing the critical role of ring tension in controlling reactivity [11]. The computational studies demonstrate that the reaction proceeds through two primary stages: Schiff base formation and subsequent dehydration.
DFT calculations indicate that deep eutectic solvents enhance reaction efficiency by serving as hydrogen shuttles, mediating proton transfer through eight-membered transition state structures [11]. The ring-tension-controlled character of the reaction depends not only on the intrinsic properties of the deep eutectic solvent but also on its ability to stabilize intermediate species through hydrogen bonding networks.
The calculated activation energies for aminophosphonate formation in deep eutectic solvent media are consistently lower than those observed in conventional solvents, supporting experimental observations of enhanced reaction rates. The computational results verify that deep eutectic solvents promote the synthesis reaction of aminophosphonates from benzaldehyde, aniline, and diphenylphosphine oxide through favorable thermodynamic pathways [11].
Table 4: DFT-Calculated Activation Parameters
| Solvent System | Activation Energy (kcal/mol) | Transition State Geometry | Reaction Mechanism |
|---|---|---|---|
| DES/8-membered TS | 18.4 | Chair-like | H-shuttle mediated |
| Conventional solvent | 25.2 | Linear | Direct proton transfer |
| Water-assisted | 22.1 | Bridged | Water-mediated |
The Pudovik reaction provides an alternative synthetic approach for aminophosphonic acid preparation through the direct addition of dialkyl phosphites to preformed imine substrates [12] [13]. This two-component reaction offers advantages in terms of reaction control and product selectivity compared to the three-component Kabachnik–Fields approach.
Under basic conditions, the phosphorus-hydrogen bond of dialkyl phosphites undergoes nucleophilic addition across the carbon-nitrogen double bond of imine substrates [12]. The reaction has been successfully adapted for aqueous media under ambient conditions, representing a significant advancement in environmentally friendly synthesis protocols [13].
Recent developments in Pudovik reaction methodology include the implementation of chiral amine bases such as quinine to promote enantioselective addition reactions [12]. These catalytic systems achieve excellent enantioselectivities for aryl aldehyde-derived imines, providing access to optically active aminophosphonic acid derivatives.
Table 5: Pudovik Reaction Optimization Results
| Substrate Type | Base System | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Aryl imine | Quinine | 87 | 92 |
| Alkyl imine | DBU | 78 | - |
| Heterocyclic imine | K₂CO₃ | 82 | - |
Hydrophosphonylation reactions utilizing secondary phosphine oxides and dialkyl phosphites with chiral nickel complexes of dehydroalanine Schiff bases provide stereocontrolled access to beta-phosphorus-containing amino acids [14]. These methodologies achieve excellent stereochemical control through chelation-controlled addition mechanisms.
The Lewis acid-catalyzed Pudovik reaction-phospha-Brook rearrangement sequence offers complementary reactivity to base-catalyzed transformations, enabling access to phosphoric ester compounds through rearrangement pathways [15]. This methodology expands the substrate scope beyond traditional limitations of base-sensitive functional groups.
The comparison between solid-phase and solution-phase synthetic approaches for aminophosphonic acid preparation reveals distinct advantages and limitations for each methodology. Solid-phase synthesis offers simplified purification procedures and potential for automation, while solution-phase methods provide better reaction monitoring and scalability options.
Solid-phase synthesis protocols utilizing polymer-supported reagents have been successfully developed for aminophosphonic acid preparation [16] [17]. These methods employ highly cross-linked polystyrene supports with appropriate linker systems to facilitate product isolation and purification. The solid-phase approach enables the synthesis of complex aminophosphonic acid derivatives through sequential coupling and deprotection cycles.
Table 6: Solid-Phase vs. Solution-Phase Synthesis Comparison
| Parameter | Solid-Phase | Solution-Phase |
|---|---|---|
| Scalability | Limited | High |
| Purification | Simplified | Complex |
| Monitoring | Difficult | Easy |
| Yields | 65-85% | 75-95% |
| Automation | High | Moderate |
Solution-phase synthesis using novel 5'-phosphite monomers has demonstrated significant advantages in terms of reaction efficiency and product yields [18]. The development of N-unprotected 5'-phosphite monomers enables single-step preparation from unprotected nucleosides, simplifying synthetic protocols while maintaining high stereochemical fidelity.
Polymer-supported phosphonic acid synthesis utilizes functionalization strategies including Friedel-Crafts reactions followed by hydrolysis and oxidation [19]. These methodologies provide access to high molecular weight phosphonic acid polymers with excellent metal ion binding properties for applications in water treatment and heavy metal remediation.
The choice between solid-phase and solution-phase synthesis depends on specific synthetic objectives, with solid-phase methods preferred for combinatorial synthesis and solution-phase approaches favored for large-scale production and mechanistic studies. Recent developments in recyclable polystyrene-supported phosphonic acid systems offer promising hybrid approaches that combine advantages of both methodologies [20].
Single-crystal X-ray diffraction studies of 2-Amino-6-phosphonohexanoic acid have revealed a well-defined crystalline structure. The compound crystallizes as a white solid, with a density of approximately 1.452 grams per cubic centimeter. The crystal lattice is stabilized by extensive hydrogen bonding, primarily involving the amino and phosphono functional groups. The molecular geometry is characterized by a nearly extended hexanoic acid backbone, with the phosphono group at the terminal position, contributing to the overall rigidity and stability of the crystal structure [1].
Table 1. Selected Crystallographic Data for 2-Amino-6-phosphonohexanoic acid
| Parameter | Value |
|---|---|
| Crystal system | Not specified |
| Density | 1.452 g/cm³ [1] |
| Melting point | 215–220 °C [1] |
| Molecular formula | C₆H₁₄NO₅P [1] |
| Molecular weight | 211.15 g/mol [1] |
2-Amino-6-phosphonohexanoic acid exhibits tautomeric behavior influenced by the pH of the surrounding medium. The presence of both amino and phosphono groups allows for proton transfer, leading to different ionic forms depending on the pH. At acidic pH, the amino group is predominantly protonated, while at basic pH, the phosphono group is deprotonated, resulting in increased solubility and altered tautomeric equilibrium. The compound demonstrates high stability across a broad pH range, with no significant decomposition observed under neutral or mildly basic conditions [1] [2].
Table 2. pH-Dependent Forms of 2-Amino-6-phosphonohexanoic acid
| pH Range | Dominant Form | Observed Stability |
|---|---|---|
| < 4 | Protonated amino group | High |
| 4–7 | Zwitterionic form | Very high |
| > 7 | Deprotonated phosphono group | High |
Nuclear magnetic resonance studies provide detailed insights into the molecular structure of 2-Amino-6-phosphonohexanoic acid. The proton nuclear magnetic resonance spectrum in deuterated water or dimethyl sulfoxide reveals characteristic signals corresponding to the methylene protons along the hexanoic acid chain, as well as the amino and phosphono substituents. The carbon nuclear magnetic resonance spectrum displays resonances for the six carbon atoms, with downfield shifts observed for carbons adjacent to the phosphono and amino groups. The phosphorus nuclear magnetic resonance spectrum shows a single resonance, confirming the presence of a single phosphono group in the molecule [1].
Table 3. Representative Nuclear Magnetic Resonance Data
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 1.2–3.5 | Hexanoic chain protons |
| ¹H | 7.5–8.5 | Amino group (exchangeable) |
| ¹³C | 25–55 | Aliphatic carbons |
| ¹³C | 170–180 | Carboxyl carbon |
| ³¹P | 10–20 | Phosphono group |
Infrared spectroscopy of 2-Amino-6-phosphonohexanoic acid reveals strong absorption bands corresponding to the stretching vibrations of the phosphono (P=O, P–O–H) and carboxyl (C=O) groups. The amino group exhibits characteristic N–H stretching and bending vibrations. Mass spectrometric analysis, typically performed using electrospray ionization, yields a molecular ion peak at m/z 211, consistent with the molecular weight of the compound. Fragmentation patterns further confirm the presence of the phosphono and amino functionalities [3] [1].
Table 4. Key Infrared and Mass Spectrometric Data
| Technique | Observed Value(s) | Assignment |
|---|---|---|
| IR | 3200–3400 cm⁻¹ | N–H, O–H stretching |
| IR | 1700–1750 cm⁻¹ | C=O stretching |
| IR | 1100–1200 cm⁻¹ | P=O stretching |
| MS | m/z 211 | [M+H]⁺ molecular ion |
| MS | m/z 194, 183 | Fragment ions (loss of H₂O, NH₃) |
2-Amino-6-phosphonohexanoic acid is highly soluble in water, attributed to its polar amino and phosphono groups. The compound is also soluble in dilute aqueous base, but exhibits limited solubility in most organic solvents. The partition coefficient (logP) is low, reflecting its hydrophilic nature and poor membrane permeability. These properties are consistent with the presence of multiple ionizable groups, which favor aqueous solubility over lipophilicity [1] [2].
Table 5. Solubility and Partition Coefficient Data
| Property | Value |
|---|---|
| Water solubility | High |
| Solubility in base | High |
| Solubility in organics | Low |
| Partition coefficient | logP = 0.45 [1] |